![molecular formula C20H10N2O4 B13993206 5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone CAS No. 65869-70-7](/img/structure/B13993206.png)
5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone is a chemical compound known for its unique structure and properties. It belongs to the class of naphthophenazine derivatives, which are characterized by a fused ring system containing both naphthalene and phenazine units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene and phenazine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthophenazine compounds .
Aplicaciones Científicas De Investigación
5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an anticancer and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions in biological and chemical systems. The compound’s unique structure allows it to interact with various enzymes and proteins, modulating their activities and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]phenazine-7,12-dione: Similar in structure but lacks the dihydro and tetrone functionalities.
8,11-Dihydroxy-naphtho[2,3-b]phenazine-7,12-dione: Contains additional hydroxyl groups, which alter its chemical properties and reactivity.
Uniqueness
5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65869-70-7 |
|---|---|
Fórmula molecular |
C20H10N2O4 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
5,14-dihydronaphtho[3,2-b]phenazine-7,8,11,12-tetrone |
InChI |
InChI=1S/C20H10N2O4/c23-15-5-6-16(24)18-17(15)19(25)9-7-13-14(8-10(9)20(18)26)22-12-4-2-1-3-11(12)21-13/h1-8,21-22H |
Clave InChI |
POLVTRDWBZSTQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(N2)C=C4C(=C3)C(=O)C5=C(C4=O)C(=O)C=CC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


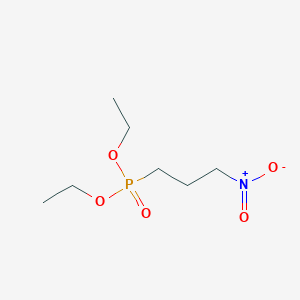




![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
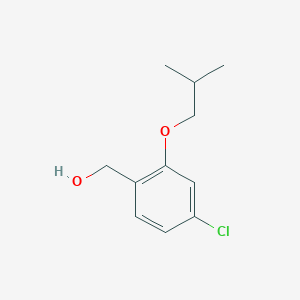
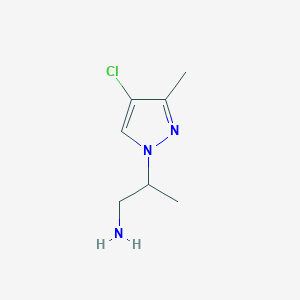
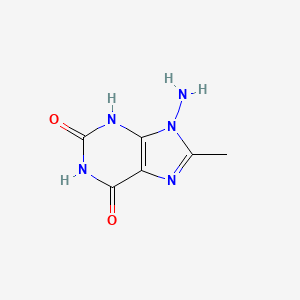
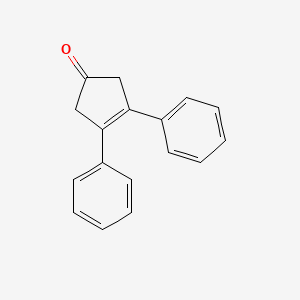
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
